neuromedin C
CAS No.: 81608-30-2
Cat. No.: VC0005277
Molecular Formula: C50H73N17O11S
Molecular Weight: 1120.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81608-30-2 |
---|---|
Molecular Formula | C50H73N17O11S |
Molecular Weight | 1120.3 g/mol |
IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide |
Standard InChI | InChI=1S/C50H73N17O11S/c1-25(2)13-34(46(74)63-33(43(53)71)11-12-79-6)64-47(75)36(15-29-20-54-23-58-29)62-41(70)22-57-50(78)42(26(3)4)67-44(72)27(5)60-45(73)35(14-28-19-56-32-10-8-7-9-31(28)32)65-48(76)37(16-30-21-55-24-59-30)66-49(77)38(17-39(52)68)61-40(69)18-51/h7-10,19-21,23-27,33-38,42,56H,11-18,22,51H2,1-6H3,(H2,52,68)(H2,53,71)(H,54,58)(H,55,59)(H,57,78)(H,60,73)(H,61,69)(H,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)/t27-,33-,34-,35-,36-,37-,38-,42-/m0/s1 |
Standard InChI Key | RWBLWXCGQLZKLK-USVTTYPOSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
Introduction
Structural Characteristics of Neuromedin C
Primary Sequence and Metal-Binding Properties
The primary structure of NMC (Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2) features an amino-terminal CuII-, NiII-binding (ATCUN) motif (Gly-Asn-His) . This motif enables high-affinity coordination of transition metals, inducing structural rearrangements. Nuclear magnetic resonance (NMR) analysis demonstrates that NiII binding at the N-terminus stabilizes a conformation comprising two interconnected turns: residues 1–3 form a square planar metal coordination site, while residues 5–8 adopt a second turn mediated by Trp4-His8 interactions .
Table 1: Structural Features of Neuromedin C in Different Environments
Conformational Dynamics
NMC exhibits environment-dependent structural plasticity. In aqueous solutions, it maintains a disordered but compact backbone stabilized by transient hydrogen bonds between His3 and His8 . Increasing trifluoroethanol (TFE) concentration induces a progressive coil-helix transition: 10% TFE promotes C-terminal extension, while 25% TFE stabilizes a stable α-helix spanning residues 5–10 . Binding to sodium dodecyl sulfate (SDS) micelles mimics membrane interactions, driving C-terminal helical formation through hydrophobic insertion of Leu9 and Met10 into the lipid bilayer . Remarkably, His8 deprotonation enhances micelle binding by 40%, facilitating deeper penetration into hydrophobic environments .
Biological Functions and Mechanisms
Pancreatic Secretion Regulation
NMC potently stimulates pancreatic exocrine function. In canine models, intravenous NMC (0.1–1.0 µg/kg) increases pancreatic juice flow by 200–350% and protein output by 180–300% through bombesin receptor subtype-2 (BB2R) activation . Comparative studies show NMC’s efficacy surpasses bombesin in rat pancreatic acini, with half-maximal effective concentrations (EC50) of 0.3 nM vs. 0.7 nM for amylase release . The peptide also induces transient insulin secretion, though this effect is 15-fold weaker than its exocrine actions .
Table 2: Pharmacological Effects of Neuromedin C Across Tissues
Tissue/System | Effect | EC50/Effective Dose | Receptor Involved |
---|---|---|---|
Canine pancreas | ↑ Pancreatic juice flow (250%) | 0.5 µg/kg i.v. | BB2R |
Rat pancreatic acini | ↑ Amylase release | 0.3 nM | BB2R |
Central amygdala | ↓ Food intake (30 ng, 25 min) | 30 ng bilateral | BB2R |
Human SCLC tumors | ↑ Cell proliferation (autocrine) | 1.0 nM | BB2R |
Appetite Suppression Pathways
Microinjection of NMC (15–60 ng) into the rat central amygdala reduces feeding efficiency by 40–65% through BB2R activation . Behavioral analyses demonstrate prolonged feeding latency (2.1-fold increase), reduced meal duration (55% decrease), and suppressed episode frequency (3.8 vs. 6.2 episodes/5 min in controls) . These effects occur without altering body temperature or inducing stereotypic behaviors, suggesting specific neuromodulatory actions .
Receptor Interactions and Signaling
Bombesin Receptor Subtype-2 (BB2R) Activation
NMC binds BB2R with nanomolar affinity (Kd = 0.8 nM), triggering Gq-protein-mediated phospholipase C activation . Structural studies of BB2R-NMC complexes reveal critical interactions:
-
Trp4 inserts into a hydrophobic pocket between transmembrane helices 3 and 6
-
His8 forms a hydrogen bond network with Gln135 and Tyr136 in extracellular loop 2
-
C-terminal amidation stabilizes receptor-bound conformation through charge interactions
Cross-Talk with Neuromedin U Receptors
Emerging evidence indicates NMC modulates NMUR1/NMUR2 signaling at micromolar concentrations . Cryo-EM structures show NMUR1’s extracellular domain accommodates NMC’s C-terminal heptapeptide (Ala-Val-Gly-His-Leu-Met-NH2), albeit with 100-fold lower affinity compared to NMU . This interaction potentiates NMUR1-mediated type 2 inflammation in lung tissues, suggesting pathological implications in asthma .
Therapeutic Applications and Challenges
Oncology Applications
NMC functions as an autocrine growth factor in small-cell lung cancer (SCLC), with tumors secreting 5–15 pmol/g tissue . A six-repeat NMC vaccine (NMCx6) demonstrates 75% tumor growth inhibition in murine breast cancer models by inducing cytotoxic T-cell responses against BB2R-overexpressing cells . Radiolabeled derivatives like [99mTc]-demomedin C show promise for targeted radiotherapy, achieving tumor-to-background ratios >8:1 in preclinical trials .
Metabolic Disorder Interventions
Table 3: Current Therapeutic Strategies Targeting Neuromedin C Pathways
Approach | Mechanism | Development Stage | Efficacy |
---|---|---|---|
NMCx6 vaccine | Induces anti-BB2R immunity | Preclinical | 75% tumor inhibition |
RC-3095 antagonist | Blocks BB2R signaling | Phase II | ↑ Progression-free survival |
PEGylated NMC analogs | Prolongs circulating half-life | Preclinical | t1/2 = 45 min |
NMUR1 antagonists | Reduces type 2 inflammation | Lead optimization | IC50 = 8.9 nM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume